Methyl-3-Indolglyoxylat

Übersicht

Beschreibung

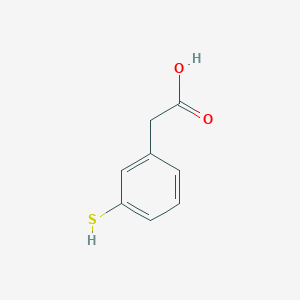

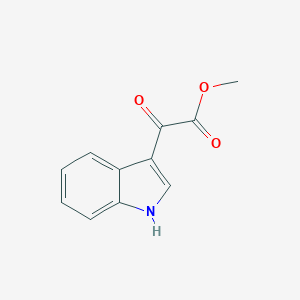

Methyl 3-indoleglyoxylate (MIG) is a synthetic compound that has been used in various scientific and industrial applications for decades. It is a derivative of the amino acid, l-tryptophan, and has been found to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Herstellung von Sotrastaurin-Analoga

Methyl-3-Indolglyoxylat wird als Reaktant für die Herstellung von Sotrastaurin-Analoga verwendet . Sotrastaurin ist ein Proteinkinaseinhibitor, eine Art Medikament, das bestimmte Proteine namens Kinasen blockiert, die an der Regulierung des Zellwachstums beteiligt sind. Diese Inhibitoren können zur Behandlung von Krebs und anderen Krankheiten eingesetzt werden.

Synthese von GSK-3-Inhibitoren

Diese Verbindung wird auch bei der Synthese von GSK-3-Inhibitoren verwendet . GSK-3-Inhibitoren sind potenzielle therapeutische Mittel für eine Vielzahl von Krankheiten, darunter Typ-2-Diabetes, Alzheimer-Krankheit, Entzündungen, Krebs und bipolare Störung.

Diels-Alder-Cycloaddition

This compound wird als Reaktant für die Diels-Alder-Cycloaddition verwendet . Die Diels-Alder-Reaktion ist ein Eckpfeiler der organischen Synthese und ermöglicht die stereospezifische Bildung von 6-gliedrigen Ringen.

Herstellung eines Janus-Kinase-3-Inhibitors

Diese Verbindung wird bei der Herstellung eines Janus-Kinase-3-Inhibitors verwendet . Janus-Kinase-Inhibitoren sind eine Art von Medikamenten, die durch Hemmung der Aktivität eines oder mehrerer Enzyme der Janus-Kinase-Familie wirken und so in den JAK-STAT-Signalweg eingreifen.

Synthese von Cephalandol-Alkaloiden

This compound wird bei der Synthese von Cephalandol-Alkaloiden verwendet . Alkaloide sind eine Gruppe natürlich vorkommender chemischer Verbindungen, die hauptsächlich basische Stickstoffatome enthalten.

Stereoselektive Herstellung eines COX-2-Inhibitors

Diese Verbindung wird bei der stereoselektiven Herstellung von COX-2-Inhibitoren verwendet <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 102

Eigenschaften

IUPAC Name |

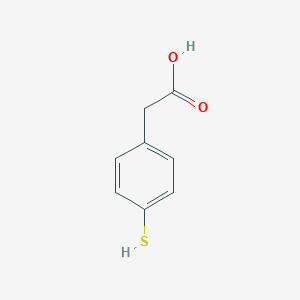

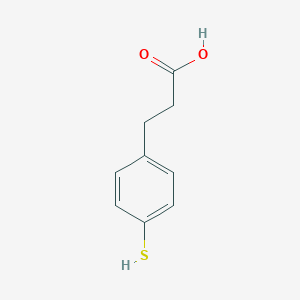

methyl 2-(1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10(13)8-6-12-9-5-3-2-4-7(8)9/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIJGAWYVXDYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343309 | |

| Record name | Methyl 3-indoleglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18372-22-0 | |

| Record name | Methyl 3-indoleglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-indoleglyoxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of methyl 3-indoleglyoxylate?

A: Methyl 3-indoleglyoxylate is an indole derivative containing a glyoxylate ester group at the 3-position of the indole ring. [] Its molecular formula is C11H9NO3, and its molecular weight is 203.19 g/mol. [] The structure has been confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and MS. []

Q2: How does the presence of the glyoxylate ester group in methyl 3-indoleglyoxylate influence its reactivity in N-alkylation reactions?

A: The electron-withdrawing nature of the glyoxylate ester group in methyl 3-indoleglyoxylate significantly impacts its reactivity in N-alkylation reactions. [] Compared to indole-3-acetonitrile, which has a weaker electron-withdrawing group, methyl 3-indoleglyoxylate undergoes N-alkylation more readily. [] This enhanced reactivity allows for the use of milder reaction conditions, such as weak bases like Cs2CO3, and often results in higher yields. []

Q3: Has the crystal structure of methyl 3-indoleglyoxylate been determined, and if so, what insights does it offer?

A: Yes, the single crystal structure of methyl 3-indoleglyoxylate has been determined using X-ray diffraction analysis. [] This structural information has been further corroborated by density functional theory (DFT) calculations, revealing good agreement between the experimentally determined and theoretically optimized structures. [] These findings contribute valuable insights into the molecular geometry and spatial arrangement of the compound, which are crucial for understanding its properties and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.